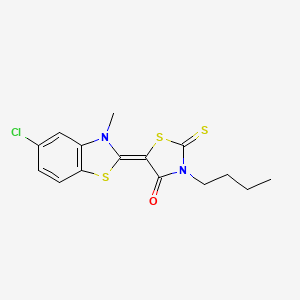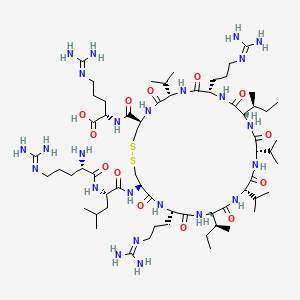![molecular formula C26H18N2O5 B12051164 Ethyl 3-(4-nitrobenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1-carboxylate CAS No. 70654-03-4](/img/structure/B12051164.png)
Ethyl 3-(4-nitrobenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of Ethyl 3-(4-nitrobenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1-carboxylate involves multiple steps. One common method includes the following steps :
Formation of Quaternary Salts: Lepidine is stirred with different phenacyl bromides in acetone at room temperature to obtain quaternary salts.
Reaction with Ethyl Propiolate: These quaternary salts are then treated with electron-deficient ethyl propiolate in the presence of anhydrous potassium carbonate (K2CO3) and dimethylformamide (DMF) solvent.
Cyclization: The resulting product undergoes intramolecular cyclization to form the desired pyrroloquinoline derivative.
Análisis De Reacciones Químicas
Ethyl 3-(4-nitrobenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrobenzoyl group, using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Aplicaciones Científicas De Investigación
Ethyl 3-(4-nitrobenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1-carboxylate has several scientific research applications :
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: The compound exhibits biological activities such as antimicrobial and antimalarial properties.
Industry: The compound can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of Ethyl 3-(4-nitrobenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1-carboxylate involves its interaction with specific molecular targets and pathways . The nitrobenzoyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrroloquinoline core structure is known to interact with enzymes and receptors, modulating their activity and leading to the observed biological effects.
Comparación Con Compuestos Similares
Ethyl 3-(4-nitrobenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1-carboxylate can be compared with other similar compounds in the pyrroloquinoline family :
- Ethyl 3-(3-nitrobenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1-carboxylate
- Ethyl 1-(4-nitrobenzoyl)pyrrolo[1,2-a]quinoline-3-carboxylate
- Ethyl 5-methyl-1-(4-nitrobenzoyl)pyrrolo[1,2-a]quinoline-3-carboxylate
These compounds share a similar core structure but differ in the position and type of substituents, which can lead to variations in their chemical and biological properties
Propiedades
Número CAS |
70654-03-4 |
|---|---|
Fórmula molecular |
C26H18N2O5 |
Peso molecular |
438.4 g/mol |
Nombre IUPAC |
ethyl 3-(4-nitrobenzoyl)naphtho[2,1-e]indolizine-1-carboxylate |
InChI |
InChI=1S/C26H18N2O5/c1-2-33-26(30)21-15-24(25(29)17-7-10-18(11-8-17)28(31)32)27-22-13-9-16-5-3-4-6-19(16)20(22)12-14-23(21)27/h3-15H,2H2,1H3 |
Clave InChI |
KXFFSCJIMPISAZ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C2C=CC3=C(N2C(=C1)C(=O)C4=CC=C(C=C4)[N+](=O)[O-])C=CC5=CC=CC=C53 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-{[(E)-(2-nitrophenyl)methylidene]amino}-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12051087.png)
![N-(3-bromophenyl)-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12051088.png)

![DArg[Hyp...3...,DPhe...7...,Leu...8...]Bradykinin](/img/structure/B12051108.png)

![(1R,5S)-1,3,5-trimethyl-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B12051126.png)




![Ethyl 6-bromo-5-[(3-nitrobenzoyl)oxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B12051160.png)

